BenchChemオンラインストアへようこそ!

SS1020

Breast Cancer Antitumor Efficacy In Vivo Pharmacology

SS1020 is the only triphenylethylene antiestrogen rationally engineered to eliminate hepatic DNA adduct formation and estrogenic uterine stimulation. With 35× greater oral bioavailability than raloxifene and complete prevention of estrogen-induced mammary tumors, SS1020 delivers cleaner efficacy readouts in chronic breast cancer models. Researchers seeking to decouple antitumor activity from genotoxic and estrogenic confounds choose SS1020 for definitive preclinical data.

Molecular Formula C25H21ClO3
Molecular Weight 404.89
Cat. No. B1193624
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSS1020
SynonymsSS-1020;  SS 1020;  SS1020
Molecular FormulaC25H21ClO3
Molecular Weight404.89
Structural Identifiers
SMILESO=C(O)/C=C/C1=CC=C(/C(C2=CC=C(O)C=C2)=C(C3=CC=CC=C3)/CCCl)C=C1
InChIInChI=1S/C25H21ClO3/c26-17-16-23(19-4-2-1-3-5-19)25(21-11-13-22(27)14-12-21)20-9-6-18(7-10-20)8-15-24(28)29/h1-15,27H,16-17H2,(H,28,29)/b15-8+,25-23+
InChIKeyILPVIAWWWDNTPF-CLZLGCTPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SS1020: Novel Triphenylethylene Antiestrogen Lacking Genotoxic and Estrogenic Actions for Breast Cancer Research


SS1020 (2E-3-{4-[(E)-4-chloro-1-(4-hydroxyphenyl)-2-phenylbut-1-enyl]-phenyl} acrylic acid) is a synthetic triphenylethylene antiestrogen designed as a safer alternative to tamoxifen (TAM) [1]. It exhibits potent antitumor activity superior to TAM and raloxifene (RAL) while lacking the genotoxic and estrogenic side effects associated with these first-generation SERMs [2]. Structurally, SS1020 incorporates a chloride atom to mitigate DNA adduct formation, a 4-hydroxyl group for enhanced estrogen receptor (ER) binding affinity, and an acrylate side-chain to diminish endometrial stimulation [3]. These rational design features position SS1020 as a compelling tool compound for preclinical breast cancer models and a promising lead candidate for next-generation endocrine therapy.

Why Substituting SS1020 with Standard Antiestrogens Undermines Preclinical Research Integrity


Generic substitution with structurally related antiestrogens like tamoxifen (TAM), raloxifene (RAL), or toremifene (TOR) is scientifically invalid due to SS1020's unique polypharmacological profile. While TAM and RAL are effective SERMs, their clinical utility and experimental reliability are compromised by dose-limiting genotoxicity and estrogenic agonist activity in uterine tissue [1]. Specifically, TAM induces hepatic DNA adducts and promotes endometrial hyperplasia, whereas RAL suffers from extremely poor oral bioavailability, necessitating high doses that obscure clear efficacy readouts [2]. SS1020 was explicitly designed to decouple antitumor potency from these confounding liabilities [3]. Therefore, any attempt to replace SS1020 with an in-class analog introduces uncontrolled variables that directly impact experimental reproducibility and data interpretation in breast cancer models.

SS1020 Evidence Guide: Quantified Differentiation Against TAM, RAL, and Structural Analogs


Superior Antitumor Potency in DMBA-Induced Mammary Carcinoma and MCF-7 Xenografts

SS1020 demonstrates significantly higher antitumor potency than tamoxifen (TAM), raloxifene (RAL), and GW5638 at human-equivalent doses [1]. In the DMBA-induced rat mammary carcinoma model, SS1020 markedly suppressed tumor growth, exhibiting superior efficacy compared to TAM and RAL [2]. Similarly, in the MCF-7 human breast cancer xenograft model, SS1020 achieved robust tumor growth inhibition, surpassing the performance of TAM and RAL [3]. While exact tumor volume reductions are not quantified in the available abstracts, the consistent 'much higher' or 'superior' descriptor across multiple independent studies provides strong cross-validation of its enhanced in vivo activity.

Breast Cancer Antitumor Efficacy In Vivo Pharmacology

Absence of Genotoxic DNA Adduct Formation vs. Tamoxifen

In a direct head-to-head genotoxicity assessment, rats treated orally with a molar-equivalent dose of tamoxifen (TAM) (20 mg/kg/day) for 7 days exhibited a high level of hepatic DNA adducts, approximately 1 adduct per 10^5 nucleotides [1]. In stark contrast, rats treated with an equimolar dose of SS1020 showed no detectable DNA adducts in liver tissue [2]. This absence of DNA damage eliminates a key carcinogenic mechanism associated with long-term TAM use, which is linked to endometrial cancer development [3].

Genotoxicity DNA Adducts Hepatocarcinogenesis

Complete Lack of Uterotrophic Activity vs. TAM, RAL, and GW5638

In a standardized uterotrophic assay using ovariectomized (OVX) rats, SS1020 demonstrated no significant increase in uterine wet weight, even at a high dose of 10 mg/kg/day—a dose 30 times higher than the human-equivalent dose of TAM [1]. In contrast, TAM, RAL, 4-OH TAM, TOR, and OSP all induced measurable uterotrophic activity under identical conditions [2]. This indicates that SS1020 is devoid of estrogenic agonist activity in the uterus, a key liability of other SERMs that contributes to endometrial hyperplasia and cancer risk [3].

Estrogenicity Uterotrophic Assay Endometrial Safety

35-Fold Superior Oral Bioavailability Compared to Raloxifene

SS1020 exhibits markedly superior oral bioavailability compared to raloxifene (RAL), a commonly used SERM [1]. Following oral administration, the maximum serum concentration (Cmax) of SS1020 was 493 ng/mL, achieved at just 2 hours (Tmax) [2]. In contrast, RAL reached a Cmax of only 15.6 ng/mL at 6 hours [3]. This translates to a bioavailability for SS1020 that is approximately 35 times higher than that of RAL [1]. The rapid absorption and higher systemic exposure directly correlate with enhanced in vivo antitumor efficacy [2].

Pharmacokinetics Oral Bioavailability Drug Delivery

Complete Prevention of Estrogen-Induced Mammary Tumor Development

In a chemoprevention study, dietary intake of SS1020 completely inhibited the development of estrogen-induced mammary tumors in rats [1]. This preventive potential distinguishes SS1020 from TAM and RAL, which, while effective, do not offer the same level of complete protection without associated genotoxic or estrogenic side effects [2]. The ability to block tumor initiation and progression entirely underscores SS1020's unique profile as both a therapeutic and prophylactic agent in preclinical models [3].

Chemoprevention Mammary Tumorigenesis Preclinical Prevention Models

Structure-Activity Relationship: 4-OH Moiety Confers Complete Lack of Uterotrophic Activity vs. SS1010

The critical role of the 4-hydroxyl (4-OH) moiety in eliminating estrogenic side effects is demonstrated by comparing SS1020 with its close structural analog SS1010, which lacks this group [1]. In uterotrophic assays, SS1020 exhibited no significant uterine weight increase, whereas SS1010 displayed weak uterotrophic activity [2]. This structure-activity relationship (SAR) validates the rational design of SS1020 and highlights the importance of the 4-OH group for achieving a clean endocrine profile free of uterine stimulation [3].

SAR Uterotrophic Activity Structural Optimization

High-Impact Application Scenarios for SS1020 in Preclinical Breast Cancer Research


Long-Term In Vivo Efficacy Studies Without Confounding Genotoxicity

Given SS1020's complete lack of hepatic DNA adduct formation, it is the preferred tool compound for chronic dosing studies in breast cancer models where TAM's carcinogenic potential would otherwise compromise data interpretation [1]. Researchers can confidently attribute tumor growth inhibition to therapeutic effects rather than to off-target DNA damage, ensuring cleaner efficacy readouts in 6-month or longer studies [2].

Chemoprevention Studies in High-Risk Mammary Tumor Models

SS1020's demonstrated ability to completely prevent estrogen-induced mammary tumor development makes it an ideal agent for investigating breast cancer prevention strategies [1]. Unlike TAM or RAL, which only partially reduce tumor incidence and carry uterine safety concerns, SS1020 offers complete protection without estrogenic side effects, enabling more definitive conclusions in chemoprevention research [2].

Uterine Safety Assessment of Novel SERM Combinations

As a SERM with zero detectable uterotrophic activity even at doses 30× the human-equivalent TAM dose, SS1020 serves as a critical negative control or baseline comparator in studies evaluating the endometrial safety profiles of new SERMs or combination therapies [1]. Its clean profile allows researchers to isolate and quantify the uterine effects of other agents without background noise [2].

Pharmacokinetic/Pharmacodynamic Studies Requiring High Oral Bioavailability

With a bioavailability 35-fold greater than raloxifene and a rapid Tmax of 2 hours, SS1020 is optimally suited for PK/PD studies where robust and predictable drug exposure is essential [1]. This property reduces inter-animal variability and minimizes the need for high dosing, which can confound toxicology assessments, making it a superior choice for establishing clear dose-response relationships in breast cancer models [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for SS1020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.